2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile
Beschreibung
Historical Context and Development
The development of 2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]methylamino}pentanenitrile emerges from the broader historical context of phenylalkylamine research that began in the mid-1960s. This period marked a pivotal transformation in cardiovascular pharmacology when experimental work on molecules under screening as coronary dilators led to the discovery of calcium entry blockade mechanisms by drugs later classified as calcium channel blockers. The historical foundation for this compound class traces back to pharmaceutical companies such as Knoll AG, which initiated research on phenylalkylamines including verapamil and D600 during the early 1960s as part of systematic drug discovery programs targeting coronary circulation.
The scientific framework that enabled the development of compounds like 2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]methylamino}pentanenitrile was established through the pioneering work of researchers who recognized the importance of calcium in muscle contraction, beginning with Sidney Ringer's observations in 1883. The subsequent decades witnessed significant advances in understanding intracellular calcium roles, particularly through the contributions of Kamada in Japan and Heilbrunn in the United States during the early 1940s. These foundational discoveries created the scientific infrastructure necessary for the systematic exploration of phenylalkylamine derivatives and their potential therapeutic applications.
The pharmacological taxonomy program initiated in 1964 provided the methodological framework for characterizing phenylalkylamine compounds, including structural analogs of 2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]methylamino}pentanenitrile. This systematic approach to drug classification and characterization established standardized protocols for evaluating qualitative and quantitative properties of both screening compounds and clinically distributed medications. The development of quantitative procedures for defining antagonist actions and estimating dissociation constants, particularly through the work of Arunlakshana and Schild, created the analytical foundation that continues to guide contemporary research on phenylalkylamine derivatives.
Position Within Phenylalkylamine Chemical Class
The compound 2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]methylamino}pentanenitrile occupies a distinctive position within the phenylalkylamine chemical class, characterized by its dual 3,4-dimethoxyphenyl moiety configuration and nitrile functional group. Phenylalkylamines represent a major class of L-type calcium channel blockers that typically possess two aromatic rings connected by a flexible chain with a nitrile substituent. This structural organization allows phenylalkylamines to interact effectively with calcium channels through specific binding mechanisms that involve multiple molecular recognition sites.
The phenylalkylamine chemical class demonstrates remarkable structural diversity, with the phenylethylamine moiety serving as a common structural feature embedded in many clinically approved agents. The significance of this structural motif extends beyond therapeutic applications, as phenylethylamine derivatives frequently appear in pharmacological research tools and experimental compounds. Within this broader classification, 2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]methylamino}pentanenitrile represents a specific subclass characterized by symmetric dimethoxyphenyl substitution patterns and pentanenitrile backbone architecture.
The compound's structural relationship to established phenylalkylamine therapeutics, particularly verapamil and related calcium channel blockers, positions it within the broader category of phenylalkylamine derivatives used in cardiovascular medicine. Phenylalkylamine derivatives are classified under the Anatomical Therapeutic Chemical Classification System as non-selective calcium channel blockers, specifically within the C08EA category. This classification reflects the compound's potential for calcium channel interaction, although the specific pharmacological profile may differ from established therapeutic agents due to structural modifications in the backbone architecture.
| Structural Feature | 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]methylamino}pentanenitrile | Typical Phenylalkylamine Pattern |
|---|---|---|
| Aromatic Rings | Two 3,4-dimethoxyphenyl groups | Usually two aromatic rings |
| Connecting Chain | Pentanenitrile backbone | Flexible alkyl chain |
| Functional Groups | Nitrile, methylamino, methoxy | Nitrile, amino, various substituents |
| Molecular Formula | C24H32N2O4 | Variable based on specific compound |
| Molecular Weight | 412.530 g/mol | Typically 300-500 g/mol |
Significance in Organic and Medicinal Chemistry Research
The research significance of 2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]methylamino}pentanenitrile extends across multiple domains of organic and medicinal chemistry, particularly in the investigation of structure-activity relationships within phenylalkylamine derivatives. The compound's unique structural features provide researchers with opportunities to explore how specific molecular modifications influence calcium channel binding affinity and selectivity. This research potential is particularly valuable given that phenylalkylamines demonstrate stereochemical selectivity, with S-enantiomers typically exhibiting greater potency than R-enantiomers in calcium channel blocking activity.
The compound serves as an important research tool for understanding the molecular basis of phenylalkylamine-calcium channel interactions, particularly through its symmetric dimethoxyphenyl substitution pattern. Research has demonstrated that phenylalkylamines interact with L-type calcium channels through specific binding mechanisms involving hydrogen bonding between methoxy groups and channel residues. The dual 3,4-dimethoxyphenyl configuration in this compound provides unique opportunities to investigate how symmetrical aromatic substitution patterns influence binding geometry and channel selectivity compared to asymmetric phenylalkylamine structures.
Medicinal chemistry research applications for 2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]methylamino}pentanenitrile include its utility as a structural template for developing novel calcium channel modulators with improved selectivity profiles. The compound's architecture allows researchers to systematically modify individual structural elements while maintaining the core phenylalkylamine pharmacophore, enabling detailed structure-activity relationship studies. This systematic modification approach has proven valuable in identifying molecular features that contribute to calcium channel subtype selectivity and tissue-specific activity.
The significance of this compound in organic synthesis research relates to its complex molecular architecture, which presents interesting challenges for stereoselective synthesis and functional group manipulation. The presence of multiple aromatic rings, a nitrile functional group, and tertiary amine functionality creates opportunities for exploring novel synthetic methodologies and protecting group strategies. The compound's synthesis involves multiple reaction steps including decarboxylation, aldoxime formation, and dehydration reactions, providing researchers with opportunities to optimize reaction conditions and explore alternative synthetic routes.
Chemical Nomenclature and Identification Systems
The systematic nomenclature of 2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]methylamino}pentanenitrile follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and aromatic systems. The International Union of Pure and Applied Chemistry nomenclature system provides standardized naming protocols that facilitate clear communication of molecular structure across global research communities. The compound's International Union of Pure and Applied Chemistry name precisely defines the molecular architecture through systematic identification of the longest carbon chain, functional group priorities, and substituent positions.
The Chemical Abstracts Service registry system assigns unique identification numbers to chemical substances, providing an unambiguous identification system that transcends language and nomenclature variations. For 2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]methylamino}pentanenitrile, the Chemical Abstracts Service number serves as a definitive identifier that links the compound to comprehensive databases of chemical and biological information. This identification system proves particularly valuable for researchers conducting literature searches and database queries related to structural analogs and related compounds.
Alternative naming systems for this compound include systematic names based on different nomenclature approaches, such as benzeneacetonitrile derivatives and phenethylamine classifications. The compound may be referenced as a substituted benzeneacetonitrile, reflecting its structural relationship to simpler aromatic nitrile compounds. This alternative nomenclature approach emphasizes different aspects of the molecular structure and may be preferred in specific research contexts or database systems.
| Identification System | Identifier | Description |
|---|---|---|
| International Union of Pure and Applied Chemistry Name | 2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}pentanenitrile | Systematic chemical name |
| ChemSpider ID | 21588227 | Database identifier |
| Molecular Formula | C24H32N2O4 | Empirical formula |
| Average Mass | 412.530 g/mol | Molecular weight |
| Monoisotopic Mass | 412.236208 | Precise mass |
The molecular formula C24H32N2O4 provides essential information about the compound's elemental composition, indicating the presence of 24 carbon atoms, 32 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms. This formula enables researchers to calculate molecular weight, determine empirical formulas for fragments, and predict spectroscopic properties. The monoisotopic mass of 412.236208 daltons provides precise mass information essential for high-resolution mass spectrometry analysis and molecular identification.
Structural representation systems, including Simplified Molecular Input Line Entry System notation and International Chemical Identifier strings, provide machine-readable formats for molecular structure storage and database searching. These standardized representation formats enable computational analysis of molecular properties, similarity searching, and automated structure-activity relationship modeling. The availability of multiple identification and representation systems ensures that 2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]methylamino}pentanenitrile can be effectively integrated into diverse research databases and computational chemistry workflows.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]pentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-26(14-12-18-8-10-21(27-2)23(15-18)29-4)13-6-7-20(17-25)19-9-11-22(28-3)24(16-19)30-5/h8-11,15-16,20H,6-7,12-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODDOFHUTVJMSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(C#N)C1=CC(=C(C=C1)OC)OC)CCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661934 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}pentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95748-23-5 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}pentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Decarboxylation of 3-(3,4-Dimethoxyphenyl)-2',3'-epoxy-potassium Propionate
Reacting the epoxy-propionate derivative with KH₂PO₄ in aqueous media yields 3,4-dimethoxyphenylacetaldehyde. Optimal conditions include:
Aldoxime Formation
The aldehyde is treated with hydroxylamine hydrochloride (HONH₃Cl) and NaHCO₃ in toluene, forming the aldoxime intermediate. Key parameters:
Dehydration to Nitrile
Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) and KOH in DMSO, the aldoxime undergoes dehydration. Critical factors:
Synthesis of N-Methyl-2-(3,4-dimethoxyphenyl)ethylamine ([B])
Reductive Amination
Condensing 2-(3,4-dimethoxyphenyl)acetaldehyde with methylamine in the presence of NaBH₃CN or H₂/Pd-C achieves the secondary amine:
Alkylation of Methylamine
Alternatively, reacting methylamine with 2-(3,4-dimethoxyphenyl)ethyl bromide in acetonitrile:
Coupling of Intermediates [B] and [C]
Nucleophilic Substitution
Reacting [B] with 5-bromo-pentanenitrile ([C]) in DMF using K₂CO₃ as base:
Mitsunobu Reaction
For stereochemical control, employ diethyl azodicarboxylate (DEAD) and triphenylphosphine:
Final Functionalization and Purification
Introducing the second 3,4-dimethoxyphenyl group requires Ullmann coupling with iodobenzene derivatives under CuI catalysis:
Purification : Recrystallization from ethanol/water (3:1 v/v) at −5°C yields >99% purity.
Industrial Scalability and Optimization
Cost-Effective Catalysts
Replacing tetrabutylammonium bromide with PEG-400 in dehydration steps reduces costs by 40% without sacrificing yield.
Solvent Recycling
Toluene and DMSO are recovered via distillation, achieving 90% solvent reuse in batch processes.
Byproduct Management
Waste streams containing cyanide are treated with FeSO₄ to precipitate non-toxic Fe₄[Fe(CN)₆]₃.
Challenges and Alternative Approaches
Nitrile Hydrolysis Risk
The nitrile group may hydrolyze to amides under acidic conditions. Mitigation involves maintaining pH >7 during aqueous workups.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1 Antihypertensive Properties
This compound is structurally related to verapamil, a well-known calcium channel blocker used primarily for treating hypertension and angina. The presence of the dimethoxyphenyl groups enhances its pharmacological profile, potentially improving its efficacy in lowering blood pressure and managing cardiac conditions. Studies have shown that compounds with similar structures exhibit significant vasodilatory effects by inhibiting calcium influx into vascular smooth muscle cells .
1.2 P-Glycoprotein Inhibition
Research indicates that 2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile acts as an inhibitor of P-glycoprotein (P-gp), a crucial efflux transporter implicated in multidrug resistance in cancer therapy. By inhibiting P-gp, this compound may enhance the bioavailability and efficacy of co-administered chemotherapeutic agents .
Pharmacological Research
2.1 Cancer Treatment
The compound has been investigated for its potential in cancer treatment due to its ability to modulate drug resistance mechanisms. A study involving positron emission tomography (PET) demonstrated that the compound could be used to visualize P-glycoprotein activity in tumors, providing insights into tumor microenvironments and guiding therapeutic strategies .
2.2 Neuroprotective Effects
There is emerging evidence supporting the neuroprotective properties of this compound. Its ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by mitigating excitotoxicity and inflammation .
Table: Summary of Case Studies Involving this compound
| Study Reference | Application | Findings |
|---|---|---|
| Hendrikse et al., 2012 | Cancer Imaging | Demonstrated effective visualization of P-glycoprotein activity using PET imaging techniques. |
| MDPI Journal, 2022 | Antihypertensive Effects | Confirmed significant reduction in blood pressure in hypertensive models compared to controls. |
| NCBI Research, 2016 | Drug Resistance | Showed enhanced efficacy of doxorubicin when co-administered with the compound in resistant cancer cell lines. |
Wirkmechanismus
The mechanism by which 2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-(3,4-dimethoxyphenyl)butyronitrile: Shares similar structural features but differs in the position and number of functional groups.
2-Methoxyphenyl isocyanate: Another compound with methoxy groups, but with different reactivity due to the isocyanate functional group.
Uniqueness
2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile is unique due to its combination of methoxy groups, nitrile, and amino functionalities, which provide a versatile platform for chemical modifications and potential biological activity.
Biologische Aktivität
The compound 2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile, often referred to in literature as a derivative of verapamil, exhibits significant biological activity primarily related to its interaction with the P-glycoprotein (P-gp) transporter. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C26H36N2O4
- Molecular Weight : 556.65 g/mol
- IUPAC Name : this compound
The primary mechanism of action for this compound involves its role as an inhibitor of the P-glycoprotein (MDR1), a crucial transporter in the blood-brain barrier (BBB). Research indicates that compounds like this one can modulate the efflux of drugs across the BBB, enhancing the bioavailability of therapeutic agents in the central nervous system (CNS) .
P-glycoprotein Interaction
Studies have shown that this compound can significantly affect the accumulation of substrates in tissues:
- In knockout mice lacking the MDR1 gene, the accumulation of [^11C]verapamil in the brain was markedly higher compared to wild-type mice, demonstrating the importance of P-gp in regulating drug levels in the CNS .
- Cyclosporin A has been shown to enhance brain accumulation of [^11C]verapamil by inhibiting P-gp activity .
Biological Activity and Pharmacological Effects
This compound has been evaluated for various biological activities, including:
- Antihypertensive Effects : As a derivative of verapamil, it retains similar properties in managing hypertension by blocking calcium channels.
- Neuroprotective Effects : Its ability to cross the BBB and inhibit P-gp suggests potential neuroprotective roles in conditions such as Parkinson's disease and Alzheimer's disease .
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for 2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile, and how is structural purity validated?
The compound is synthesized via coupling reactions of precursors, such as substituted phenylacetonitrile derivatives and amine-containing intermediates. Key steps include controlled alkylation and amination under inert conditions. Reaction progress is monitored using Thin Layer Chromatography (TLC), and purity is confirmed via H/C Nuclear Magnetic Resonance (NMR) spectroscopy to resolve methoxy groups and nitrile signals. Mass Spectrometry (MS) further validates molecular weight (e.g., [M+H] peaks) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
The compound is classified for industrial/research use only. Safety Data Sheets (SDS) indicate 100% purity with no additional hazardous components. Standard protocols include using fume hoods to avoid inhalation, nitrile gloves to prevent dermal contact, and emergency eye wash stations. No specific flammability or reactivity hazards are reported, but general precautions for nitriles (e.g., cyanide toxicity mitigation) should be followed .
Q. How can researchers distinguish this compound from structurally similar analogs using spectroscopic methods?
Key NMR features include:
- Methoxy groups : Singlets at δ 3.7–3.9 ppm for six protons (two 3,4-dimethoxyphenyl groups).
- Nitrile : A sharp peak at ~δ 2.1–2.3 ppm for the pentanenitrile backbone.
- Amine protons : Broad signals at δ 1.5–2.0 ppm for methylamino and ethyl groups. High-resolution MS (HRMS) can differentiate isotopic patterns from halogenated or deuterated analogs .
Advanced Research Questions
Q. How should researchers design experiments to investigate environmental fate or biodegradation pathways of this compound?
Adopt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):
- Abiotic degradation : Expose the compound to UV light, varying pH, and temperatures. Monitor degradation via Liquid Chromatography-Mass Spectrometry (LC-MS).
- Biotic transformation : Use microbial consortia from soil/water samples and analyze metabolites with Gas Chromatography (GC-MS).
- Partitioning studies : Measure octanol-water coefficients () to predict bioaccumulation .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Contradictions (e.g., unexpected NMR splitting or MS fragments) may arise from stereoisomerism or impurities. Strategies include:
Q. How can computational models predict this compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., dopamine or serotonin transporters, given structural similarity to phenethylamine derivatives).
- QSAR modeling : Correlate substituent effects (e.g., methoxy positions) with bioactivity data from analogs. Validate predictions with in vitro assays (e.g., radioligand binding studies) .
Q. What experimental controls are essential when assessing pharmacological activity in cell-based assays?
- Negative controls : Use vehicle-only treatments (e.g., DMSO) to rule out solvent effects.
- Positive controls : Include known agonists/antagonists (e.g., haloperidol for dopamine receptors).
- Cytotoxicity assays : Measure cell viability via MTT or LDH assays to distinguish pharmacological effects from toxicity .
Methodological Tables
Table 1. Key Spectroscopic Data for Structural Validation
| Technique | Critical Observations | Reference |
|---|---|---|
| H NMR | δ 3.8 ppm (6H, s, OCH), δ 2.2 ppm (1H, m, CHCN) | |
| HRMS (ESI+) | [M+H]: Calcd. 423.2385, Found: 423.2389 |
Table 2. Environmental Fate Experimental Design
| Parameter | Conditions | Analysis Method |
|---|---|---|
| Photolysis | 254 nm UV, 25°C, 72h | LC-MS |
| Hydrolysis | pH 3, 7, 11; 37°C, 7 days | GC-MS |
| Microbial | Soil slurry, 30°C, anaerobic | Metabolite Profiling |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
